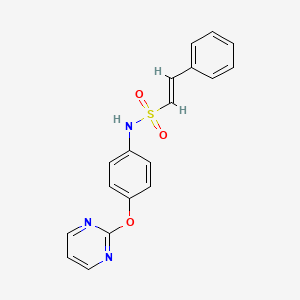
EN300-26584720
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-phenyl-N-(4-pyrimidin-2-yloxyphenyl)ethenesulfonamide is a useful research compound. Its molecular formula is C18H15N3O3S and its molecular weight is 353.4. The purity is usually 95%.
BenchChem offers high-quality (E)-2-phenyl-N-(4-pyrimidin-2-yloxyphenyl)ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-phenyl-N-(4-pyrimidin-2-yloxyphenyl)ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- EN300-26584720 wurde auf seine antibakteriellen und antimykotischen Eigenschaften untersucht. In-vitro-Studien haben ein signifikantes Potenzial gegen bakterielle und Pilzpathogene gezeigt .
- This compound wurde auf Zytotoxizität gegenüber HepG2-Zellen untersucht. Bei Konzentrationen bis zu 100 µM blieb die Zellviabilität im Bereich von 70–80% .
- Aminosäurereste wie GLU315, SER316, ASP474, ALA520 und ASN522 bildeten Wasserstoffbrückenbindungen mit der Verbindung, was auf spezifische Bindungsaffinitäten hindeutet .
- Diese Inhibitoren haben vielversprechende Effekte bei der Behandlung von metastasierendem Brustkrebs gezeigt, indem sie die Zellzyklusregulation anvisieren .
- Forscher entwickeln neuartige CDK2/4/6-Inhibitoren, um die Wirksamkeit bei verschiedenen Krebsarten zu verbessern .
Antibakterielle und Antimykotische Wirkung
Zytotoxizität und Viabilität
Molekular Docking und Bindungsaffinitäten
CDK4/6-Inhibition
Selektive Inhibition von CDK2/4/6
Potenzial für die Medikamentenentwicklung
Zusammenfassend lässt sich sagen, dass this compound in verschiedenen Bereichen, von antimikrobiellen Anwendungen bis hin zur Krebstherapie, vielversprechend ist. Seine molekularen Wechselwirkungen und seine selektive Inhibitionseigenschaften machen es zu einem spannenden Bereich für weitere Forschung und Medikamentenentwicklung . Wenn Sie weitere Informationen benötigen oder weitere Fragen haben, zögern Sie bitte nicht zu fragen! 😊
Biologische Aktivität
(E)-2-phenyl-N-(4-pyrimidin-2-yloxyphenyl)ethenesulfonamide is a novel compound with significant biological activity, primarily studied for its potential applications in medicinal chemistry. Its structure includes a sulfonamide group, which is known for its diverse biological properties, including antibacterial and anticancer activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H15N3O3S
- Molecular Weight : 353.4 g/mol
- IUPAC Name : (E)-2-phenyl-N-(4-pyrimidin-2-yloxyphenyl)ethenesulfonamide
The compound's unique structure contributes to its biological activity, particularly its interaction with specific biological targets.
The primary mechanism of action for (E)-2-phenyl-N-(4-pyrimidin-2-yloxyphenyl)ethenesulfonamide involves inhibition of certain enzymes and pathways crucial for cell proliferation and survival. Specifically, it has been identified as a potential inhibitor of various kinases involved in cancer progression.
Key Findings:
- Kinase Inhibition : Research indicates that this compound can inhibit specific kinases associated with tumor growth and metastasis, making it a candidate for cancer treatment.
- Antimicrobial Properties : Preliminary studies suggest that the sulfonamide moiety exhibits antimicrobial effects against a range of bacterial strains, contributing to its potential as an antibacterial agent.
Case Studies
- Cancer Cell Lines : In vitro studies have demonstrated that (E)-2-phenyl-N-(4-pyrimidin-2-yloxyphenyl)ethenesulfonamide effectively reduces cell viability in several cancer cell lines, including breast and lung cancer models. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these malignancies .
- Antibacterial Activity : A study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antibacterial properties .
Comparative Biological Activity Table
Eigenschaften
IUPAC Name |
(E)-2-phenyl-N-(4-pyrimidin-2-yloxyphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-25(23,14-11-15-5-2-1-3-6-15)21-16-7-9-17(10-8-16)24-18-19-12-4-13-20-18/h1-14,21H/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTIALBMEAOJBC-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














